2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile
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Overview
Description
2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile is a chemical compound with the molecular formula C7H8BrN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that pyrazole derivatives interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile typically involves the bromination of 1,3-dimethylpyrazole followed by the introduction of the acetonitrile group. One common method involves the reaction of 1,3-dimethylpyrazole with bromine in the presence of a suitable solvent to yield 4-bromo-1,3-dimethylpyrazole. This intermediate is then reacted with acetonitrile under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while cyclization reactions can produce fused heterocyclic compounds.
Scientific Research Applications
2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, anti-inflammatory, or antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: It can be used in the development of new materials with specific electronic, optical, or mechanical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol
- 1-Methyl-1H-pyrazol-5-yl) (2-pyridinyl)methanol
- 1-Methyl-1H-pyrazol-5-yl) (phenyl)methanol
Uniqueness
2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile is unique due to the presence of both the bromo and acetonitrile functional groups, which can participate in a variety of chemical reactions. This makes it a versatile intermediate for the synthesis of diverse organic compounds.
Properties
IUPAC Name |
2-(4-bromo-2,5-dimethylpyrazol-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c1-5-7(8)6(3-4-9)11(2)10-5/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNJWBVCGMDMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)CC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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